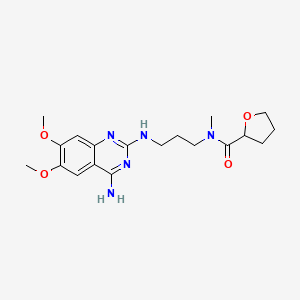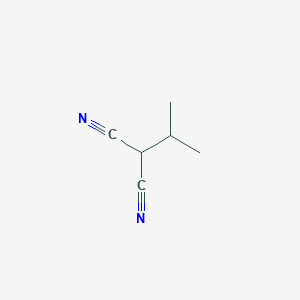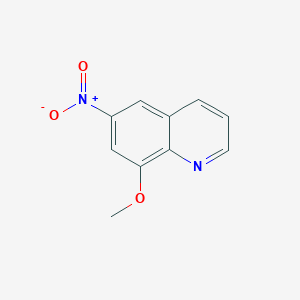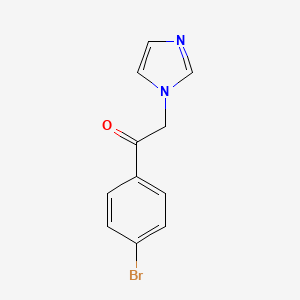
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide
描述
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H27N5O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide, also known as 4LL05323WJ, primarily targets the alpha-1 adrenergic receptors in the lower urinary tract . These receptors play a crucial role in the regulation of smooth muscle tone in the prostate and bladder neck .
Mode of Action
4LL05323WJ acts as an antagonist at the alpha-1 adrenergic receptors . By binding to these receptors, it inhibits the action of catecholamines such as epinephrine and norepinephrine, which are responsible for muscle contraction . This leads to the relaxation of the smooth muscles in the prostate and bladder neck, improving urine flow and reducing the symptoms of benign prostatic hyperplasia (BPH) .
Biochemical Pathways
The action of 4LL05323WJ involves the G-protein-coupled receptor signaling pathway . Upon binding to the alpha-1 adrenergic receptors, it inhibits the activation of G proteins, which in turn inhibits the phosphatidylinositol-calcium second messenger system . This results in a decrease in intracellular calcium levels, leading to muscle relaxation .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver, primarily by the cyp3a4 enzyme . The compound is likely to be excreted in the feces and urine
Result of Action
The primary result of 4LL05323WJ’s action is the relaxation of smooth muscles in the prostate and bladder neck . This leads to an improvement in urine flow and a reduction in the symptoms of BPH . It may also reduce the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4LL05323WJ. Factors such as pH, temperature, and the presence of other drugs can affect its absorption, distribution, metabolism, and excretion. For instance, drugs that inhibit the CYP3A4 enzyme could potentially increase the bioavailability of 4LL05323WJ, leading to increased effects or side effects
属性
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYGLILDBTWNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98902-34-2 | |
| Record name | N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098902342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-((4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)AMINO)PROPYL)TETRAHYDRO-N-METHYL-2-FURANCARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LL05323WJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Thiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1611590.png)









